N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core linked to a pyrimidine ring substituted with a piperidin-1-yl group and a 2-chlorophenylmethyl carboxamide moiety. Imidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c21-16-7-3-2-6-15(16)11-22-20(28)17-12-27(14-25-17)19-10-18(23-13-24-19)26-8-4-1-5-9-26/h2-3,6-7,10,12-14H,1,4-5,8-9,11H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEIWXOLGVETRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenylmethyl intermediate, followed by the introduction of the piperidinyl-pyrimidinyl group through nucleophilic substitution reactions. The final step involves the formation of the imidazole carboxamide moiety under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, allowing for the production of significant quantities required for research and potential commercial applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) on the Pyrimidine Ring
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 2- and 4-positions. Piperidine at position 6 stabilizes the ring but does not preclude reactivity.
Example : Reaction with morpholine under basic conditions replaces chlorine at position 4 of the pyrimidine ring, forming a morpholino-substituted derivative .
Functionalization of the Imidazole Ring
The 1H-imidazole ring undergoes electrophilic substitution and alkylation. The carboxamide group at position 4 moderates reactivity but allows for hydrogen bonding.
Key Finding : Alkylation at the imidazole nitrogen enhances solubility but may reduce target binding affinity in pharmacological contexts .
Carboxamide Group Reactivity
The carboxamide group participates in hydrolysis and coupling reactions, critical for prodrug strategies or structural diversification.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | HCl/ethanol, reflux | Carboxylic acid derivative | |
| Amide coupling | EDC/HOBt, DMF | Peptide-linked conjugates |
Note : Hydrolysis under acidic conditions yields the corresponding carboxylic acid, which can be further functionalized .
Chlorophenyl Modifications
The 2-chlorophenyl group undergoes electrophilic substitution (e.g., Suzuki coupling) and dehalogenation.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | Biaryl derivatives | |
| Dechlorination | H<sub>2</sub>/Pd-C, ethanol | Phenyl-methyl derivative |
Example : Palladium-catalyzed coupling replaces the chlorine atom with aryl groups, enabling structural diversification .
Piperidine Ring Functionalization
The piperidine moiety undergoes N-alkylation and oxidation, altering steric and electronic properties.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-Methylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | N-Methylpiperidine derivative | |
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | Piperidone derivative |
Implication : Methylation of the piperidine nitrogen improves metabolic stability in drug design .
Cyclization and Ring Expansion
The compound’s heterocyclic framework supports cyclization to form fused rings.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Cyclocondensation | NH<sub>4</sub>Fe(SO<sub>4</sub>)<sub>2</sub>, oxidative conditions | Imidazo[4,5-b]pyridine derivatives |
Mechanism : Oxidative cyclization of thiosemicarbazones forms fused imidazo-pyridine systems, expanding pharmacological potential .
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as imidazole, pyrimidine, or piperidine/piperazine groups, based on synthesis methods, substituent effects, and inferred pharmacological properties.
Table 1: Structural and Molecular Comparison
Core Heterocycle Variations
- Imidazole vs. Thiazole: The target compound’s imidazole core (C₃H₄N₂) differs from the thiazole (C₃H₃NS) in ’s analogs.
- Pyrimidine Substitutions : The pyrimidine ring in the target compound is substituted with a piperidin-1-yl group, whereas analogs in and feature piperazine or methyl groups. Piperidine’s lipophilicity may improve blood-brain barrier penetration relative to the polar piperazine derivatives .
Substituent Effects
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound vs. the 4-chlorophenyl in ’s analog alters steric and electronic properties. Ortho-substitution may reduce metabolic stability compared to para-substitution but enhance target selectivity .
- Carboxamide Linkage : The carboxamide group in the target compound and ’s analog is critical for hydrogen bonding with biological targets. However, the imidazole-carboxamide linkage in the target compound may offer unique conformational rigidity compared to piperidine-carboxamide derivatives .
Pharmacological Inferences
- The piperidine substituent in the target compound could modulate selectivity for specific kinase isoforms .
- Antimicrobial Potential: Imidazole derivatives are widely explored for antimicrobial activity. The 2-chlorophenyl group may enhance lipophilicity, improving membrane penetration against pathogens .
Biological Activity
N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chlorophenyl group : Contributes to its lipophilicity and potential interactions with biological targets.
- Piperidine moiety : Known for its role in enhancing biological activity and solubility.
- Pyrimidine and imidazole rings : These heterocycles are often associated with various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of similar compounds within the same structural class. For instance, derivatives containing piperidine have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The specific compound may exhibit comparable or enhanced activity due to its unique substituents.
Anticancer Potential
The imidazole and pyrimidine frameworks are often linked to anticancer properties. Compounds with these structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, derivatives similar to our compound have shown effectiveness in inhibiting cell proliferation through mechanisms involving apoptosis induction .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies on related compounds indicate potential inhibition of acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Targeting Specific Receptors : The piperidine and imidazole components may interact with various receptors or enzymes, modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Bacterial Growth : By disrupting bacterial cell wall synthesis or function, these compounds can effectively reduce bacterial viability.
Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of a series of piperidine derivatives against S. aureus and E. coli. The derivatives exhibited varying degrees of activity, with some achieving MIC values significantly lower than traditional antibiotics . This suggests that this compound could be further explored as a novel antibacterial agent.
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of imidazole derivatives. The findings indicated that certain compounds led to a marked decrease in cell viability in various cancer cell lines through apoptosis induction . This reinforces the potential of our compound as a candidate for cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
